4-Amino-3-bromo-5-chloro-alpha-((ethylamino)methyl)benzenemethanol
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Overview
Description
4-Amino-3-bromo-5-chloro-alpha-((ethylamino)methyl)benzenemethanol is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a bromo group, a chloro group, and an ethylamino group attached to a benzenemethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-chloro-alpha-((ethylamino)methyl)benzenemethanol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of bromo and chloro groups through electrophilic aromatic substitution.
Alkylation: Introduction of the ethylamino group via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-chloro-alpha-((ethylamino)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
4-Amino-3-bromo-5-chloro-alpha-((ethylamino)methyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-chloro-alpha-((ethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-bromo-5-chlorobenzyl alcohol
- 4-Amino-3-bromo-5-chloro-alpha-methylbenzenemethanol
- 4-Amino-3-bromo-5-chloro-alpha-((methylamino)methyl)benzenemethanol
Uniqueness
4-Amino-3-bromo-5-chloro-alpha-((ethylamino)methyl)benzenemethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
38338-94-2 |
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Molecular Formula |
C10H14BrClN2O |
Molecular Weight |
293.59 g/mol |
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(ethylamino)ethanol |
InChI |
InChI=1S/C10H14BrClN2O/c1-2-14-5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,14-15H,2,5,13H2,1H3 |
InChI Key |
XNAZJFPLQLEESP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C1=CC(=C(C(=C1)Br)N)Cl)O |
Origin of Product |
United States |
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